molecular formula C22H22N4O2S B2751460 1-(4-ethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole CAS No. 1207033-37-1

1-(4-ethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole

Katalognummer: B2751460
CAS-Nummer: 1207033-37-1
Molekulargewicht: 406.5
InChI-Schlüssel: LNTCFJKHYBAFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-ethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-ethoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20N4OS\text{C}_{18}\text{H}_{20}\text{N}_4\text{OS}

This structure features a triazole ring and a thiazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole structures. The compound has shown promising results in various in vitro assays against different cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including:
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.
    • Structure-activity relationship studies indicated that modifications on the phenyl and thiazole rings significantly influenced the activity.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Induction of apoptosis
HepG28Inhibition of cell proliferation
A54912Disruption of mitochondrial function

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have suggested that it may act through the following pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific functional groups play crucial roles in enhancing the biological activity of the compound:

  • Ethoxy Groups : The presence of ethoxy substituents on the phenyl rings increases lipophilicity, enhancing cellular uptake.
  • Thiazole Ring : The thiazole moiety is essential for anticancer activity; modifications can lead to increased potency.
  • Triazole Linkage : The triazole ring contributes to interaction with target proteins involved in cancer progression.

Case Studies

Several case studies have documented the effectiveness of similar compounds. For instance:

  • A study by demonstrated that thiazole derivatives exhibited strong antiproliferative effects against various cancers, with some compounds showing IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Another investigation found that a related triazole compound significantly inhibited tumor growth in vivo in xenograft models, suggesting potential for further development into therapeutic agents.

Eigenschaften

IUPAC Name

4-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-4-27-18-10-6-16(7-11-18)20-14-29-22(23-20)21-15(3)26(25-24-21)17-8-12-19(13-9-17)28-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTCFJKHYBAFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.